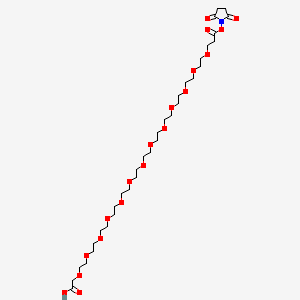
NHS ester-PEG13-COOH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NHS ester-PEG13-COOH is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of an N-hydroxysuccinimide (NHS) ester group and a carboxylic acid (COOH) group linked through a linear PEG chain. This compound is widely used in bioconjugation and drug delivery systems due to its ability to form stable amide bonds with primary amines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NHS ester-PEG13-COOH typically involves the reaction of PEG with N-hydroxysuccinimide and a carboxylic acid derivative. The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under mild conditions. The NHS ester moiety is sensitive to moisture and should be handled under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified by chromatography and stored under desiccated conditions to maintain its reactivity .
Análisis De Reacciones Químicas
Types of Reactions
NHS ester-PEG13-COOH primarily undergoes nucleophilic substitution reactions with primary amines to form stable amide bonds. This reaction is commonly used in bioconjugation to link proteins, peptides, and other biomolecules .
Common Reagents and Conditions
The reaction with primary amines is typically carried out in a neutral to slightly basic aqueous buffer (pH 7.2 to 9) to facilitate the formation of the amide bond. Common reagents include phosphate-buffered saline (PBS) and tris-buffered saline (TBS) .
Major Products
The major product of the reaction between this compound and a primary amine is a PEGylated biomolecule with an amide linkage. This modification enhances the solubility, stability, and bioavailability of the biomolecule .
Aplicaciones Científicas De Investigación
NHS ester-PEG13-COOH has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of proteins, peptides, and other biomolecules for various assays and studies.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and therapeutic efficacy of drugs.
Industry: Applied in the development of diagnostic tools, biosensors, and other biotechnological products .
Mecanismo De Acción
The mechanism of action of NHS ester-PEG13-COOH involves the formation of a stable amide bond between the NHS ester group and a primary amine. This reaction is facilitated by the nucleophilicity of the amine and the electrophilicity of the NHS ester. The PEG chain provides flexibility and solubility, enhancing the overall stability and bioavailability of the conjugated biomolecule .
Comparación Con Compuestos Similares
Similar Compounds
- NHS ester-PEG5-COOH
- NHS ester-PEG9-COOH
- NHS ester-PEG24-COOH
Uniqueness
NHS ester-PEG13-COOH is unique due to its specific PEG chain length, which provides an optimal balance between solubility and stability. This makes it particularly suitable for applications requiring long circulation times and minimal immunogenicity .
Propiedades
Fórmula molecular |
C33H59NO19 |
|---|---|
Peso molecular |
773.8 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C33H59NO19/c35-30-1-2-31(36)34(30)53-33(39)3-4-40-5-6-41-7-8-42-9-10-43-11-12-44-13-14-45-15-16-46-17-18-47-19-20-48-21-22-49-23-24-50-25-26-51-27-28-52-29-32(37)38/h1-29H2,(H,37,38) |
Clave InChI |
XFAOBROBPTZANF-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,2-trifluoro-N-(pyridin-3-ylmethyl)-N-[4-[2-(trideuteriomethoxy)phenoxy]phenyl]ethanesulfonamide;hydrochloride](/img/structure/B12424398.png)
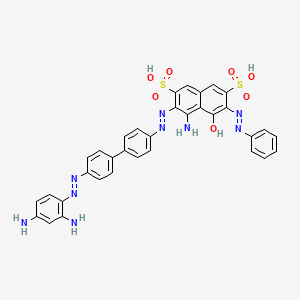
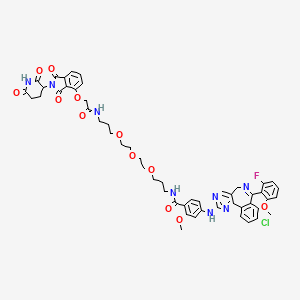
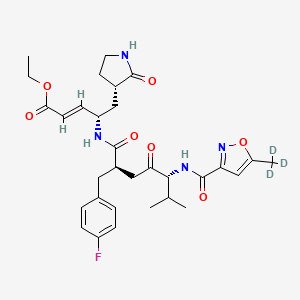
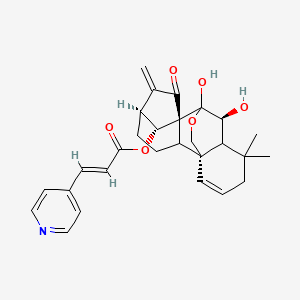
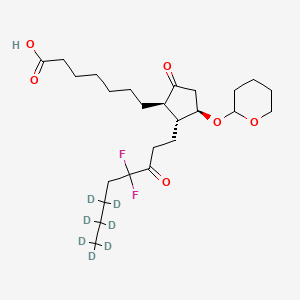
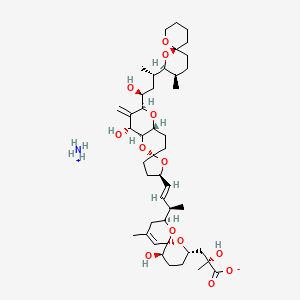
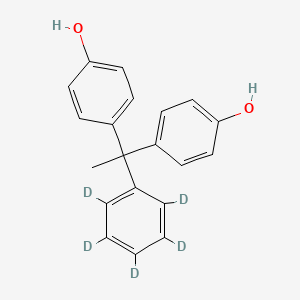
![2-[4-[(4-Bromo-2,3,5,6-tetradeuteriophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]sulfanylacetic acid](/img/structure/B12424452.png)
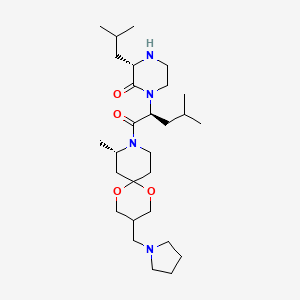
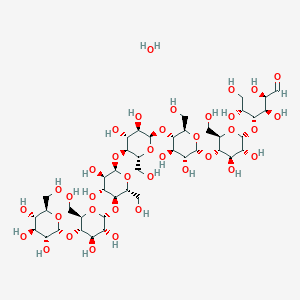
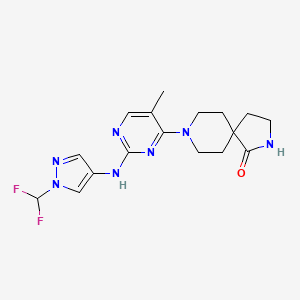
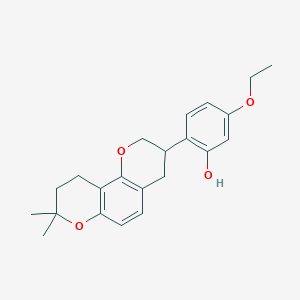
![Ethyl 7-fluoropyrrolo[1,2-a]quinoxaline-4-carboxylate](/img/structure/B12424471.png)
